3-Methylcyclohexene-1-carboxylic acid 3-Methylcyclohexene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 184032-60-8
VCID: VC0066524
InChI: InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10)
SMILES: CC1CCCC(=C1)C(=O)O
Molecular Formula: C8H12O2
Molecular Weight: 140.182

3-Methylcyclohexene-1-carboxylic acid

CAS No.: 184032-60-8

Cat. No.: VC0066524

Molecular Formula: C8H12O2

Molecular Weight: 140.182

* For research use only. Not for human or veterinary use.

3-Methylcyclohexene-1-carboxylic acid - 184032-60-8

Specification

CAS No. 184032-60-8
Molecular Formula C8H12O2
Molecular Weight 140.182
IUPAC Name 3-methylcyclohexene-1-carboxylic acid
Standard InChI InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Standard InChI Key LOCKEEOWCBAPGR-UHFFFAOYSA-N
SMILES CC1CCCC(=C1)C(=O)O

Introduction

Structural Characteristics and Identification

3-Methylcyclohexene-1-carboxylic acid (C8H12O2) is a cyclic carboxylic acid with a molecular weight of 140.18 g/mol. The compound's structure features a six-membered ring with a double bond, a methyl substituent, and a carboxylic acid group, providing it with specific reactivity patterns that are valuable in various chemical applications.

The compound can be identified through several standard chemical identifiers as shown in the table below:

ParameterInformation
CAS Number184032-60-8
PubChem CID45116546
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
IUPAC Name3-methylcyclohexene-1-carboxylic acid
SMILESCC1CCCC(=C1)C(=O)O
InChIInChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10)
InChIKeyLOCKEEOWCBAPGR-UHFFFAOYSA-N

These identifiers are essential for database searches and unambiguous identification of the compound in chemical literature and repositories .

Physical and Chemical Properties

Physical Properties

Based on its structure, 3-methylcyclohexene-1-carboxylic acid is expected to be a solid at room temperature. While specific physical data for this exact compound is limited in the available literature, properties can be inferred from similar compounds. The presence of the carboxylic acid group imparts certain physical characteristics such as hydrogen bonding capability, which affects its solubility profile and melting behavior.

The compound's polarity is primarily due to the carboxylic acid group, which makes it somewhat soluble in polar solvents and capable of forming hydrogen bonds. These properties are important considerations in purification techniques and applications.

Chemical Reactivity

The chemical reactivity of 3-methylcyclohexene-1-carboxylic acid is dictated by its two key functional groups:

  • Carboxylic Acid Group:

    • Undergoes typical carboxylic acid reactions including esterification, amide formation, and reduction

    • Forms salts with bases

    • Can be decarboxylated under appropriate conditions

  • Carbon-Carbon Double Bond:

    • Susceptible to addition reactions (hydrogenation, halogenation, hydration)

    • Can participate in epoxidation reactions

    • Potential site for Diels-Alder reactions as a dienophile

This dual functionality makes the compound particularly valuable as a synthetic intermediate, allowing for selective transformations at either the carboxylic acid or the olefinic site.

Synthesis and Preparation Methods

Related Synthetic Methodologies

The synthesis of related compounds provides insight into potential methods for preparing 3-methylcyclohexene-1-carboxylic acid. For instance, the synthesis of 3-methyl-3-cyclopentene-1-carboxylic acid has been reported to involve "photochemical addition of ethyl diazoacetate to isoprene and subsequent pyrolisis" . This suggests that photochemical methods could potentially be adapted for the synthesis of the cyclohexene analog.

Additionally, search results mention copper-catalyzed addition reactions involving ethyl diazoacetate, which could be relevant to the synthesis of cyclic carboxylic acids like 3-methylcyclohexene-1-carboxylic acid .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry would provide valuable information about the molecular weight and fragmentation pattern of 3-methylcyclohexene-1-carboxylic acid. The expected molecular ion peak would appear at m/z 140, corresponding to its molecular weight. Common fragmentation patterns would likely include the loss of OH (M-17) and/or loss of COOH (M-45), along with characteristic fragmentations of the cyclohexene ring.

Infrared Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in 3-methylcyclohexene-1-carboxylic acid, including:

  • O-H stretching (broad band at approximately 3000-3500 cm-1)

  • C=O stretching of the carboxylic acid (approximately 1700-1725 cm-1)

  • C=C stretching of the double bond (approximately 1620-1680 cm-1)

  • C-O stretching (approximately 1200-1300 cm-1)

These spectroscopic data collectively provide a comprehensive profile for identifying and characterizing the compound.

Comparative Analysis with Related Compounds

Structural Relatives

Several compounds structurally related to 3-methylcyclohexene-1-carboxylic acid appear in the literature, differing in terms of the position of the methyl group, the position of the double bond, saturation of the ring, or derivatization of the carboxylic acid group.

Table: Comparison of 3-Methylcyclohexene-1-carboxylic acid with Related Compounds

CompoundMolecular FormulaKey Structural Differences
3-Methylcyclohexene-1-carboxylic acidC8H12O2Reference compound
(1S,3R)-3-methylcyclohexane-1-carboxylic acidC8H14O2Saturated ring (no double bond), specific stereochemistry
3-methylcyclohex-3-ene-1-carboxylic acidC8H12O2Double bond at position 3-4 instead of positions 1-2
6-Methylcyclohex-3-ene-1-carboxylic acidC8H12O2Methyl group at position 6, double bond at positions 3-4
3-Cyclohexene-1-carboxylic acid, methyl esterC8H12O2No methyl group on the ring, esterified carboxylic acid
3-Methyl-3-cyclohexene-1-carboxylic acid, methyl esterC9H14O2Esterified carboxylic acid

Structure-Property Relationships

The position of functional groups and degree of saturation significantly affect the chemical properties and reactivity of these compounds:

These structural variations create a family of related compounds with diverse properties and applications, highlighting the importance of precise structural characterization in understanding their behavior.

Applications and Uses

Synthetic Intermediate

3-Methylcyclohexene-1-carboxylic acid serves as a valuable synthetic intermediate in organic chemistry. Its dual functionality (carboxylic acid and carbon-carbon double bond) makes it particularly useful in multistep syntheses of complex molecules. The compound can undergo selective transformations at either functional group, providing versatility in synthetic planning.

Research Applications

In research settings, 3-methylcyclohexene-1-carboxylic acid and its derivatives may be used in:

  • Development of new synthetic methodologies

  • Structure-activity relationship studies in medicinal chemistry

  • Investigation of stereoselective reactions

  • Preparation of biologically active compounds

Related research has focused on enzymatic resolutions of similar compounds. For example, a bacterial carboxylesterase (CarEst3) has been identified that can efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate to produce enantiopure products . Such enzymatic approaches could potentially be applied to 3-methylcyclohexene-1-carboxylic acid derivatives as well.

Enzymatic Transformations and Stereochemistry

Recent research has highlighted the importance of enzymatic methods in transforming cyclohexene carboxylic acid derivatives. These approaches are particularly valuable for obtaining optically active compounds with high enantiomeric purity.

A study published in Organic Letters describes the use of a bacterial carboxylesterase (CarEst3) identified through genome mining for the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate . The enzyme displayed high substrate tolerance and stable catalytic performance, achieving yields of the (S) enantiomer with >99% enantiomeric excess.

This approach demonstrates the potential for biocatalytic methods in processing 3-methylcyclohexene-1-carboxylic acid and related compounds, offering advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability.

Current Research Trends and Future Directions

Emerging Research Areas

Current research involving cyclohexene carboxylic acids like 3-methylcyclohexene-1-carboxylic acid appears to be focused on several key areas:

  • Development of enzymatic methods for stereoselective transformations

  • Application as building blocks in complex molecule synthesis

  • Investigation of potential biological activities

  • Exploration of novel synthetic methodologies

The enzymatic kinetic resolution of cyclohexene carboxylic acid esters, as described in recent literature, represents a significant advancement in obtaining optically pure compounds in this class .

Future Research Opportunities

Several promising research directions for 3-methylcyclohexene-1-carboxylic acid include:

  • Development of efficient and stereoselective synthetic routes

  • Investigation of its biological activities and potential medicinal applications

  • Exploration of its use in asymmetric synthesis and as a chiral building block

  • Study of metal complexation properties and potential catalytic applications

  • Development of novel derivatives with enhanced properties for specific applications

Advances in biocatalysis, computational chemistry, and analytical techniques will likely facilitate these research endeavors and expand our understanding of this compound's properties and applications.

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